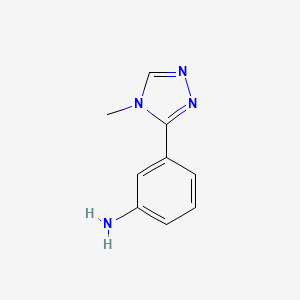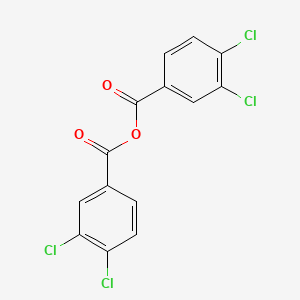
2,8-二氯-1,5-萘啶
描述
2,8-Dichloro-1,5-naphthyridine is a useful research compound. Its molecular formula is C8H4Cl2N2 and its molecular weight is 199.03 g/mol. The purity is usually 95%.
The exact mass of the compound 2,8-Dichloro-1,5-naphthyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,8-Dichloro-1,5-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,8-Dichloro-1,5-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学
1,5-萘啶衍生物,包括“2,8-二氯-1,5-萘啶”,在药物化学领域具有重要意义,因为它们中的许多表现出多种生物活性 .
合成与反应性
1,5-萘啶衍生物的合成和反应性已得到广泛研究。 这些化合物可以与亲电试剂或亲核试剂反应,进行氧化、还原、交叉偶联反应和侧链修饰 .
金属配合物的形成
1,5-萘啶衍生物可以形成金属配合物。 这些配合物因其在各个领域的潜在应用而受到研究 .
降压药和抗心律失常药的应用
取代的1,8-萘啶化合物,其结构与“2,8-二氯-1,5-萘啶”相似,被用作降压药和抗心律失常药 .
除草剂安全剂
免疫刺激剂
安全和危害
2,8-Dichloro-1,5-naphthyridine is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . Precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
作用机制
Target of Action
2,8-Dichloro-1,5-naphthyridine has been identified as a potent inhibitor of Plasmodium falciparum phosphatidylinositol-4-kinase β (Pf PI4K) . Pf PI4K is a critical enzyme in the life cycle of the malaria parasite, Plasmodium falciparum, and is therefore a primary target for antimalarial drugs .
Mode of Action
The compound interacts with its target, Pf PI4K, inhibiting its activity . Additionally, it has been found to switch its primary mode of action to the host hemoglobin degradation pathway through inhibition of hemozoin formation . Hemozoin formation is a crucial process in the parasite’s survival and propagation, thus its inhibition leads to the death of the parasite .
Biochemical Pathways
By inhibiting Pf PI4K and hemozoin formation, 2,8-Dichloro-1,5-naphthyridine disrupts two critical biochemical pathways in the malaria parasite . The inhibition of Pf PI4K disrupts the parasite’s intracellular signaling and membrane dynamics, while the inhibition of hemozoin formation disrupts the parasite’s ability to detoxify the heme released during hemoglobin digestion .
Pharmacokinetics
The compound was found to be efficacious in a mouse malaria infection model at a single oral dose , suggesting good bioavailability
Result of Action
The result of the compound’s action is the effective killing of the malaria parasite, Plasmodium falciparum . By inhibiting Pf PI4K and hemozoin formation, the compound disrupts critical processes in the parasite’s life cycle, leading to its death .
生化分析
Biochemical Properties
2,8-Dichloro-1,5-naphthyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with Plasmodium protein kinases, which are crucial for the survival and proliferation of the malaria parasite . The compound binds to the active site of these kinases, inhibiting their activity and thereby disrupting the life cycle of the parasite. Additionally, 2,8-Dichloro-1,5-naphthyridine has been found to form complexes with metal ions, which can further influence its biochemical interactions .
Cellular Effects
The effects of 2,8-Dichloro-1,5-naphthyridine on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by activating specific signaling pathways . It influences cell function by altering gene expression and disrupting cellular metabolism. For instance, 2,8-Dichloro-1,5-naphthyridine can downregulate the expression of genes involved in cell proliferation and upregulate those associated with cell death . This dual action makes it a potential candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, 2,8-Dichloro-1,5-naphthyridine exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as Plasmodium protein kinases, inhibiting their function . This binding interaction is facilitated by the chlorine atoms, which enhance the compound’s affinity for the enzyme’s active site. Additionally, 2,8-Dichloro-1,5-naphthyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins . This modulation can lead to either the activation or repression of specific genes, depending on the cellular context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,8-Dichloro-1,5-naphthyridine have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that 2,8-Dichloro-1,5-naphthyridine can have sustained effects on cellular function, particularly in inhibiting cell proliferation and inducing apoptosis
Dosage Effects in Animal Models
The effects of 2,8-Dichloro-1,5-naphthyridine vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit the growth of malaria parasites without causing significant toxicity . At higher doses, 2,8-Dichloro-1,5-naphthyridine can induce toxic effects, such as liver damage and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
2,8-Dichloro-1,5-naphthyridine is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels.
Transport and Distribution
Within cells and tissues, 2,8-Dichloro-1,5-naphthyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the active sites of enzymes or specific cellular compartments. The distribution of 2,8-Dichloro-1,5-naphthyridine can also be influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of 2,8-Dichloro-1,5-naphthyridine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 2,8-Dichloro-1,5-naphthyridine may localize to the mitochondria, where it can induce apoptosis by disrupting mitochondrial function . Understanding the subcellular localization of 2,8-Dichloro-1,5-naphthyridine is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
2,8-dichloro-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-3-4-11-6-1-2-7(10)12-8(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSPSOSBJIWVGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=CN=C21)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345876 | |
| Record name | 2,8-dichloro-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28252-76-8 | |
| Record name | 2,8-dichloro-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,8-dichloro-1,5-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1297681.png)

